molecular formula C15H16BrN5O B279470 N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine

N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine

Cat. No. B279470
M. Wt: 362.22 g/mol
InChI Key: UDBJNJOOVXJCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine, also known as BPTA, is a tetrazole-based compound that has shown potential in scientific research applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine is not fully understood. However, it is believed to work by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine has been shown to enhance the activity of GABA receptors, leading to an increase in GABAergic neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, leading to a decrease in neuronal excitability. N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. Additionally, N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine has been shown to improve cerebral blood flow and reduce infarct size in animal models of ischemic stroke.

Advantages and Limitations for Lab Experiments

N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have a high degree of selectivity for GABA receptors, making it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one limitation is that it has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine. One area of research could be to further investigate its potential in treating neurological disorders such as epilepsy and ischemic stroke. Another area of research could be to investigate its potential in treating anxiety and depression. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more selective compounds based on its structure.

Synthesis Methods

N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine has been synthesized using various methods. One of the most commonly used methods is the reaction of 4-bromobenzaldehyde with furfurylamine followed by a reaction with propylhydrazine and sodium azide. The product is then purified through column chromatography to obtain N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine. Other methods include the reaction of 4-bromobenzaldehyde with furfurylamine followed by a reaction with propylhydrazine and sodium azide in the presence of a catalyst.

Scientific Research Applications

N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine has been studied for its potential in scientific research applications. It has been shown to have anticonvulsant and neuroprotective effects, making it a potential treatment for epilepsy and other neurological disorders. N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine has also been studied for its potential in treating ischemic stroke, as it has been shown to reduce infarct size and improve neurological function in animal models. Additionally, N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine has been studied for its potential in treating anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects.

properties

Molecular Formula

C15H16BrN5O

Molecular Weight

362.22 g/mol

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C15H16BrN5O/c1-2-9-21-15(18-19-20-21)17-10-13-7-8-14(22-13)11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,18,20)

InChI Key

UDBJNJOOVXJCIK-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.